molecular formula C10H8ClN3 B13632633 3-Chloro-5-(pyrimidin-5-yl)aniline

3-Chloro-5-(pyrimidin-5-yl)aniline

Cat. No.: B13632633
M. Wt: 205.64 g/mol
InChI Key: FVLMZDHQPVCFLM-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyrimidin-5-yl)aniline is a chemical compound with the molecular formula C10H8ClN3 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a pyrimidinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pyrimidin-5-yl)aniline typically involves the reaction of 3-chloroaniline with pyrimidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-chloroaniline is reacted with a pyrimidinyl boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar synthetic routes as laboratory-scale synthesis but are optimized for higher yields and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyrimidin-5-yl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

3-Chloro-5-(pyrimidin-5-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(pyrimidin-5-yl)aniline is unique due to the presence of both the chlorine atom and the pyrimidinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in its simpler analogs .

Biological Activity

3-Chloro-5-(pyrimidin-5-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H9ClN2. The compound features a chloro substituent at the 3-position and a pyrimidine moiety at the 5-position of the aniline ring. This unique structure influences its biological activity and reactivity, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. For example, it has been suggested that derivatives of this compound can selectively inhibit certain cancer cell lines, indicating a targeted approach in cancer therapy .

Key Mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Cell Proliferation Modulation : It may inhibit pathways related to cell growth and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies demonstrate that it can induce apoptosis in cancer cells and inhibit tumor growth through various pathways. For instance, it has been noted for its ability to affect the ERK signaling pathway, which is crucial for cell proliferation and survival .

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains with IC50 values indicating strong efficacy .
Study 2Anticancer PropertiesShowed selective inhibition against specific cancer cell lines with IC50 values < 80 μM; induced apoptosis via ERK pathway modulation .
Study 3Mechanistic InsightsExplored interactions with target enzymes, revealing potential for therapeutic applications in oncology .

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

3-chloro-5-pyrimidin-5-ylaniline

InChI

InChI=1S/C10H8ClN3/c11-9-1-7(2-10(12)3-9)8-4-13-6-14-5-8/h1-6H,12H2

InChI Key

FVLMZDHQPVCFLM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)Cl)C2=CN=CN=C2

Origin of Product

United States

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